2',3',5'-Triacetylinosine

説明

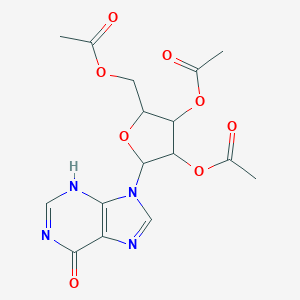

2',3',5'-Triacetylinosine (CAS 3181-38-2) is a chemically modified nucleoside derivative of inosine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety are acetylated. Its molecular formula is C₁₆H₁₈N₄O₈, with a molecular weight of 394.34 g/mol . It serves as a critical intermediate in nucleoside chemistry, particularly in synthesizing adenosine and functionalized purine analogues for antiviral applications .

Structure

3D Structure

特性

IUPAC Name |

[3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEQTFDQPJQUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950791 | |

| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63248-71-5, 28069-16-1, 3181-38-2 | |

| Record name | NSC90329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC83296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3181-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Similar Triacetylated Nucleosides

Triacetylated nucleosides are widely used to protect hydroxyl groups during synthetic modifications. Below is a comparative analysis of 2',3',5'-Triacetylinosine with its structural analogues:

Chemical and Physical Properties

Key Observations :

- Structural Basis: The base moiety (hypoxanthine in inosine vs. guanine in guanosine or uracil in uridine) dictates reactivity and functionalization sites. For example, 2',3',5'-Triacetylguanosine undergoes halogenation at the 2-position of the purine ring, whereas this compound is modified at the 6-position .

- Stability: All triacetylated derivatives enhance lipophilicity and stability, but deprotection efficiency varies. Microwave-assisted methanolysis with Et₃N achieves >90% yield for this compound, outperforming traditional methods .

This compound

- Chlorination: Reacts with Vilsmeier reagent (SOCl₂/DMF) to form 6-chloro-2',3',5'-Triacetylinosine, a precursor to thioinosine (70% overall yield) .

- Halogenation: Not directly reported, but analogous reactions on guanosine derivatives suggest site-specific reactivity differences .

2',3',5'-Triacetylguanosine

- Bromination: Using bromoform and n-pentyl nitrite yields 2-bromo-2',3',5'-Triacetylinosine (35% yield), though the method is substrate-specific .

- Iodination: Iodoform and i-pentyl nitrite produce 2-iodo-2',3',5'-Triacetylinosine (50% yield), highlighting radical-mediated deamination pathways .

2',3',5'-Triacetyluridine

Commercial and Industrial Relevance

- Suppliers: this compound is produced by H&Z Industry Co., Biopharmacule Speciality Chemicals, and others in kilogram-to-ton quantities .

- Cost and Availability: Priced competitively due to scalable synthesis (e.g., 50% yield from inosine ), making it accessible for research and pharmaceutical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。